5-bromo-2-methyl-4-nitropyridine
Overview
Description
3-Bromo-6-Methyl-4-Nitropyridine: is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro functional groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
They are often used as reactants in the synthesis of various organic compounds .
Mode of Action
The mode of action of these compounds is primarily through their participation in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Their use in the synthesis of various organic compounds suggests that they may indirectly influence multiple biochemical pathways depending on the final products they are used to create .
Result of Action
The molecular and cellular effects of these compounds’ actions are largely dependent on the specific reactions they are involved in and the final products of these reactions. For example, 5-Bromo-2-methyl-4-nitropyridine is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of these compounds. Factors such as temperature, pH, and the presence of other reactants can affect the rate and outcome of the reactions they are involved in .
Biochemical Analysis
Biochemical Properties
3-BROMO-6-Methyl-4-NITROPYRIDINE plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with carboxylesterases, which are enzymes involved in the metabolism of xenobiotics and regulation of physiological processes . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 3-BROMO-6-Methyl-4-NITROPYRIDINE on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, 3-BROMO-6-Methyl-4-NITROPYRIDINE can alter cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-BROMO-6-Methyl-4-NITROPYRIDINE exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their conformation and activity. For instance, the compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 3-BROMO-6-Methyl-4-NITROPYRIDINE can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-BROMO-6-Methyl-4-NITROPYRIDINE can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-BROMO-6-Methyl-4-NITROPYRIDINE is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure outcomes.
Dosage Effects in Animal Models
The effects of 3-BROMO-6-Methyl-4-NITROPYRIDINE vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include cellular damage, disruption of metabolic processes, and alterations in physiological functions.
Metabolic Pathways
3-BROMO-6-Methyl-4-NITROPYRIDINE is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in its metabolism and biotransformation . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-BROMO-6-Methyl-4-NITROPYRIDINE within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to various intracellular proteins, influencing its localization and accumulation. The distribution of 3-BROMO-6-Methyl-4-NITROPYRIDINE within tissues can also affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 3-BROMO-6-Methyl-4-NITROPYRIDINE is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-6-Methyl-4-Nitropyridine typically involves the bromination of 6-Methyl-4-Nitropyridine. One common method includes the reaction of 6-Methyl-4-Nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods:
Industrial production of 3-Bromo-6-Methyl-4-Nitropyridine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production. The compound is then purified through crystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-6-Methyl-4-Nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 3-Amino-6-Methyl-4-Nitropyridine.
Oxidation: 3-Bromo-6-Carboxy-4-Nitropyridine.
Scientific Research Applications
Chemistry:
3-Bromo-6-Methyl-4-Nitropyridine is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is used in the development of potential therapeutic agents. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry:
In the chemical industry, 3-Bromo-6-Methyl-4-Nitropyridine is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of materials with specific properties for industrial applications .
Comparison with Similar Compounds
- 2-Bromo-6-Methyl-3-Nitropyridine
- 3-Bromo-4-Nitropyridine
- 6-Bromo-2-Methyl-3-Nitropyridine
Comparison:
3-Bromo-6-Methyl-4-Nitropyridine is unique due to the specific positioning of the bromine, methyl, and nitro groups on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
5-bromo-2-methyl-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-6(9(10)11)5(7)3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZBNXOIDZWMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378873-37-0 | |
Record name | 5-bromo-2-methyl-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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